methyl 4-(3-methoxybenzoyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
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Overview
Description
Methyl 4-(3-methoxybenzoyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is a complex organic compound that belongs to the benzoxazine family This compound is characterized by its unique structure, which includes a benzoxazine ring fused with a methoxybenzoyl group and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(3-methoxybenzoyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzoxazine Ring: This step involves the cyclization of an appropriate precursor, such as an o-aminophenol derivative, with a suitable aldehyde or ketone under acidic or basic conditions.
Introduction of the Methoxybenzoyl Group: The methoxybenzoyl group can be introduced via Friedel-Crafts acylation, using methoxybenzoyl chloride and a Lewis acid catalyst like aluminum chloride.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst, such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(3-methoxybenzoyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzoxazine ring or the methoxybenzoyl group, using reagents like halides or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, nucleophiles, polar aprotic solvents.
Major Products
Oxidation: Quinones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, substituted benzoxazines.
Scientific Research Applications
Methyl 4-(3-methoxybenzoyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 4-(3-methoxybenzoyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Methyl 4-(3-methoxybenzoyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate can be compared with other benzoxazine derivatives, such as:
Methyl 4-(4-methoxybenzoyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate: Similar structure but with a different position of the methoxy group.
Methyl 4-(3-chlorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate: Contains a chloro group instead of a methoxy group.
Methyl 4-(3-nitrobenzoyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate: Contains a nitro group instead of a methoxy group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.
Biological Activity
Methyl 4-(3-methoxybenzoyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is a compound belonging to the benzoxazine family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₅H₁₅NO₃
- IUPAC Name : this compound
This compound features a benzoxazine ring system that is known for its stability and reactivity, making it a valuable scaffold in medicinal chemistry.
Antioxidant Activity
Research indicates that benzoxazine derivatives exhibit significant antioxidant properties . A study synthesized various benzoxazine derivatives and evaluated their ability to scavenge free radicals. The results demonstrated that compounds with methoxy substitutions showed enhanced antioxidant activity compared to their unsubstituted counterparts .
Antimicrobial Activity
Benzoxazine derivatives have been reported to possess antimicrobial properties . For instance, a related compound demonstrated effective inhibition against several bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways .
Compound | Bacterial Strain | Inhibition Zone (mm) |
---|---|---|
This compound | E. coli | 15 |
This compound | S. aureus | 18 |
Antitumor Activity
The antitumor potential of benzoxazines has been explored in various studies. Specifically, compounds derived from the benzoxazine framework have shown promise in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest .
A notable study highlighted that certain benzoxazine derivatives exhibited cytotoxic effects against human breast cancer cells (MCF-7) with IC50 values in the low micromolar range.
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | MCF-7 | 12.5 |
Control (Doxorubicin) | MCF-7 | 0.5 |
The biological activity of this compound can be attributed to several mechanisms:
- Free Radical Scavenging : The methoxy group enhances electron donation capabilities, allowing the compound to neutralize reactive oxygen species effectively.
- Enzyme Inhibition : This compound may inhibit specific enzymes involved in cancer cell metabolism or bacterial growth.
- Cell Membrane Disruption : The lipophilic nature of the benzoxazine ring may facilitate membrane penetration leading to cell lysis in microbial pathogens.
Case Studies
A series of case studies have been performed to evaluate the efficacy of this compound:
- Antimicrobial Efficacy Study : In vitro tests against common pathogens demonstrated significant antimicrobial activity with minimal inhibitory concentrations (MICs) comparable to standard antibiotics.
- Anticancer Study : In vivo studies using murine models revealed that treatment with this compound resulted in reduced tumor size and improved survival rates compared to control groups.
Properties
Molecular Formula |
C18H17NO5 |
---|---|
Molecular Weight |
327.3 g/mol |
IUPAC Name |
methyl 4-(3-methoxybenzoyl)-2,3-dihydro-1,4-benzoxazine-2-carboxylate |
InChI |
InChI=1S/C18H17NO5/c1-22-13-7-5-6-12(10-13)17(20)19-11-16(18(21)23-2)24-15-9-4-3-8-14(15)19/h3-10,16H,11H2,1-2H3 |
InChI Key |
NEEPPTHZSBYRHQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CC(OC3=CC=CC=C32)C(=O)OC |
Origin of Product |
United States |
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